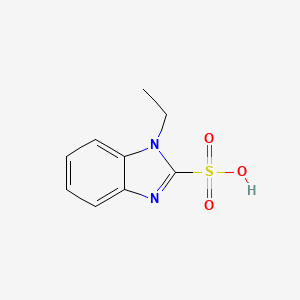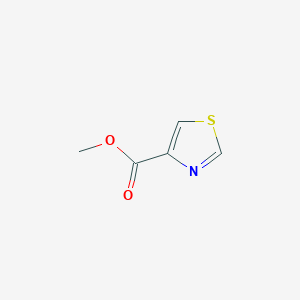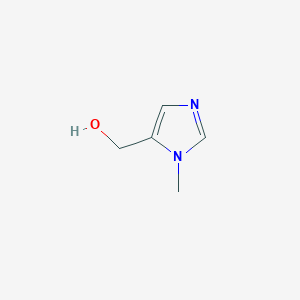
4-(2-Oxiranylmethoxy)benzenecarbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(2-Oxiranylmethoxy)benzenecarbonitrile is defined by its molecular formula, C10H9NO2. The exact structure would require more detailed spectroscopic data.Aplicaciones Científicas De Investigación
Epoxy Resin Properties and Applications
Hydrogen Bonding Influence on Epoxy Resins : The study by (Shen et al., 2017) investigates how hydrogen bonding interactions affect the thermal properties of furan-based epoxy resins, including analogues of the requested compound. The research highlights the significant role of hydrogen bonding in determining the thermal properties of these resins.
Thermal and Mechanical Properties of Epoxy Networks : The research by (Li et al., 2016) examines the thermomechanical properties of highly cross-linked epoxy networks derived from compounds similar to 4-(2-Oxiranylmethoxy)benzenecarbonitrile. The study reveals that modifications in the aromatic structures of epoxy monomers can significantly influence the mechanical properties of the resultant cross-linked network.
Organic Synthesis and Chemical Reactions
Cycloaddition Reactions : The work by (Hamza-Reguig et al., 2018) explores the [3+2] cycloaddition reactions involving carbonyl ylides and activated alkenes. This study provides insights into the stereoselectivity and molecular mechanisms of reactions involving structures related to the compound of interest.
Photopolymerization Applications : A study by (Andruleviciute et al., 2007) discusses the synthesis and cationic photopolymerization of new triphenylamine-based oxiranes, demonstrating applications in photopolymerization processes.
Material Science and Polymer Chemistry
Electrochemical and Thermal Properties of Polymers : Research by (Matsumoto et al., 2013) on polycarbonates synthesized from derivatives similar to the target compound reveals their potential as polymer electrolytes for battery applications, highlighting their ionic conductivities and thermal stabilities.
Liquid Crystalline Epoxy Resins : The study by (Chen et al., 2019) focuses on the synthesis, thermal properties, and potential microelectronics applications of liquid crystalline epoxies that contain biphenyl ether and aromatic ester mesogenic units, underscoring the significance of incorporating mesogenic units into epoxy networks for enhanced thermal conductivity.
Propiedades
IUPAC Name |
4-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXVDPOLDOXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377392 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38791-92-3 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)



![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)



